REACTION_CXSMILES
|
[C:1]([N:5]1[CH:9]=[CH:8][C:7]([CH:10]=[O:11])=[CH:6]1)([CH3:4])([CH3:3])[CH3:2].[O-:12][Mn](=O)(=O)=O.[K+].OS([O-])=O.[Na+]>CC(C)=O.CC(C)=O.O>[C:1]([N:5]1[CH:9]=[CH:8][C:7]([C:10]([OH:12])=[O:11])=[CH:6]1)([CH3:4])([CH3:3])[CH3:2] |f:1.2,3.4,6.7|
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Name
|
|
Quantity
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0.339 g
|
Type
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reactant
|
Smiles
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C(C)(C)(C)N1C=C(C=C1)C=O
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Name
|
|
Quantity
|
0.708 g
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Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)[O-].[Na+]
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C.O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
the solution was extracted with DCM (3×60 mL)
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Type
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WASH
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Details
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The combined extracts were washed with H2O (2×60 mL) and 5% NaHCO3 (3×60 mL)
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Type
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EXTRACTION
|
Details
|
extracted with DCM (3×60 mL)
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Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (1×)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N1C=C(C=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.27 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |